N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide
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Description
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is also known by its chemical name, CBTA, and has been the subject of numerous scientific investigations due to its unique chemical properties. In
Scientific Research Applications
Pharmacological Applications
Several studies have explored the pharmacological significance of derivatives of the specified compound, focusing on their potential as antitumor agents. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Among these compounds, specific derivatives were found to exhibit considerable anticancer activity against some cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Chemical Structure and Activity Relationships
Research has also delved into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring aimed to improve metabolic stability, showing that certain analogues retain in vitro potency and in vivo efficacy while minimizing metabolic deacetylation (Markian M Stec et al., 2011).
Environmental Impact Studies
Compounds structurally related to N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide have been evaluated for their environmental impact, particularly in the context of chloroacetamide herbicides. Studies on the comparative metabolism of these herbicides and their metabolites in human and rat liver microsomes provide insights into potential carcinogenic pathways and the role of specific cytochrome P450 isoforms in metabolizing these compounds (S. Coleman et al., 2000).
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-8-6-15(7-9-16)21-12-18(24)23-19-22-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXSMXYYIMOBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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